molecular formula C64H91N5O38 B15295416 O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose

O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose

Cat. No.: B15295416
M. Wt: 1538.4 g/mol
InChI Key: VIDMPHZNXIQDAH-PYVODUEVSA-N
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Description

(1beta–>4)-Pentaglucosamine Peracetate is a complex carbohydrate derivative that features a glycosidic bond between glucose units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1beta–>4)-Pentaglucosamine Peracetate typically involves the protection of glucose units followed by the formation of glycosidic bonds. One common method includes the use of acetic anhydride in acetic acid to form the peracetate, followed by the addition of hydrogen bromide to brominate the compound. Subsequent addition of an alcohol and lithium carbonate replaces the bromine, and deprotection of the acetylated hydroxyl groups yields the final product .

Industrial Production Methods

Industrial production of (1beta–>4)-Pentaglucosamine Peracetate may involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1beta–>4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can involve nucleophilic substitution where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives of (1beta–>4)-Pentaglucosamine Peracetate, such as oxidized, reduced, or substituted forms, which can be further utilized in different applications.

Scientific Research Applications

(1beta–>4)-Pentaglucosamine Peracetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1beta–>4)-Pentaglucosamine Peracetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biological effects. The pathways involved include glycosidic bond formation and hydrolysis, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1beta–>4)-Pentaglucosamine Peracetate is unique due to its specific glycosidic linkage and acetylation pattern, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C64H91N5O38

Molecular Weight

1538.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C64H91N5O38/c1-23(70)65-45-56(94-35(13)82)51(41(19-88-29(7)76)99-60(45)98-39(17)86)104-62-47(67-25(3)72)58(96-37(15)84)53(43(101-62)21-90-31(9)78)106-64-49(69-27(5)74)59(97-38(16)85)54(44(103-64)22-91-32(10)79)107-63-48(68-26(4)73)57(95-36(14)83)52(42(102-63)20-89-30(8)77)105-61-46(66-24(2)71)55(93-34(12)81)50(92-33(11)80)40(100-61)18-87-28(6)75/h40-64H,18-22H2,1-17H3,(H,65,70)(H,66,71)(H,67,72)(H,68,73)(H,69,74)/t40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54-,55-,56-,57+,58+,59-,60-,61+,62-,63-,64+/m1/s1

InChI Key

VIDMPHZNXIQDAH-PYVODUEVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Origin of Product

United States

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